9-benzylidene-2,4,5,7-tetranitro-9H-fluorene
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Overview
Description
9-benzylidene-2,4,5,7-tetranitro-9H-fluorene is a chemical compound with the molecular formula C20H10N4O8This compound is characterized by the presence of multiple nitro groups and a benzylidene moiety attached to a fluorene core, making it a subject of interest for researchers in chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene typically involves the nitration of fluorene derivatives followed by the introduction of the benzylidene group. One common method includes the following steps:
Nitration of Fluorene: Fluorene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, 5, and 7 positions.
Formation of Benzylidene Group: The nitrated fluorene is then reacted with benzaldehyde under basic conditions to form the benzylidene moiety.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
9-benzylidene-2,4,5,7-tetranitro-9H-fluorene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The benzylidene moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 9-benzylidene-2,4,5,7-tetraamino-9H-fluorene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of benzylidene carboxylic acids or aldehydes.
Scientific Research Applications
9-benzylidene-2,4,5,7-tetranitro-9H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Materials Science: Investigated for its potential use in the development of advanced materials, including explosives and propellants, due to its high nitrogen content.
Biology and Medicine: Explored for its potential biological activities, including antimicrobial and anticancer properties, although detailed studies are limited.
Mechanism of Action
The mechanism of action of 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene is primarily related to its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the benzylidene moiety can interact with biological targets. The compound’s effects are mediated through interactions with cellular components, leading to potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2,4,5,7-tetranitro-9H-fluorene: Lacks the benzylidene group but shares the nitro-substituted fluorene core.
9-benzylidene-2,4,5,7-tetraamino-9H-fluorene: A reduced form with amino groups instead of nitro groups.
9-benzylidene-2,4,5,7-tetranitro-9H-xanthene: Similar structure with a xanthene core instead of fluorene.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
9-benzylidene-2,4,5,7-tetranitrofluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N4O8/c25-21(26)12-7-15-14(6-11-4-2-1-3-5-11)16-8-13(22(27)28)10-18(24(31)32)20(16)19(15)17(9-12)23(29)30/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLJHQKGVXRBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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